molecular formula C18H10S2 B175991 6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene CAS No. 144413-58-1

6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene

Cat. No.: B175991
CAS No.: 144413-58-1
M. Wt: 290.4 g/mol
InChI Key: DAMUWSYTQPWFIY-UHFFFAOYSA-N
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Description

Anthra[2,3-b:6,7-b’]dithiophene is a small molecule semiconductor that belongs to a new class of heteroacenes. It has a 22-electron π-conjugated system, making it a significant compound in organic electronic applications . This compound is known for its unique electronic properties and is used in various scientific research fields.

Mechanism of Action

Preparation Methods

The synthesis of Anthra[2,3-b:6,7-b’]dithiophene involves several steps. One common method starts with 2,6-dimethoxyanthracene, which undergoes selective synthesis to form isomerically pure Anthra[2,3-b:6,7-b’]dithiophene . The reaction conditions typically involve the use of specific reagents and solvents to ensure the purity and yield of the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Anthra[2,3-b:6,7-b’]dithiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of anthraquinone derivatives, while reduction can yield dihydroanthracene compounds.

Comparison with Similar Compounds

Anthra[2,3-b:6,7-b’]dithiophene can be compared with other similar compounds such as Anthra[2,3-b:6,7-b’]difuran and Anthra[2,3-b:6,7-b’]diselenophene . These compounds share similar structures but differ in their electronic properties and reactivity. For example, Anthra[2,3-b:6,7-b’]diselenophene has a higher mobility in organic field-effect transistors compared to Anthra[2,3-b:6,7-b’]dithiophene . This highlights the uniqueness of Anthra[2,3-b:6,7-b’]dithiophene in terms of its specific electronic properties and applications.

Properties

IUPAC Name

6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10S2/c1-3-19-17-9-15-8-14-6-12-2-4-20-18(12)10-16(14)7-13(15)5-11(1)17/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMUWSYTQPWFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CC3=CC4=C(C=C3C=C21)C=C5C(=C4)C=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571206
Record name Anthra[2,3-b:6,7-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144413-58-1
Record name Anthra[2,3-b:6,7-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 144413-58-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene
Reactant of Route 2
6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene
Reactant of Route 3
6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene
Reactant of Route 4
6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene
Reactant of Route 5
6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene
Reactant of Route 6
Reactant of Route 6
6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene
Customer
Q & A

Q1: Why is Anthra[2,3-b:6,7-b']dithiophene (ADT) considered a promising material for organic electronics?

A: ADT possesses a unique structure that allows for efficient charge transport, making it suitable for applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). [] This is due to its conjugated pi-electron system that facilitates the movement of electrons. []

Q2: How does the molecular packing of ADT derivatives influence their performance in organic solar cells?

A: The molecular arrangement within the active layer of organic solar cells significantly impacts device performance. Studies have shown that introducing specific solid additives, like derivatives of Naphtho[1,2-b:5,6-b']dithiophene (NDT), during the film formation process can enhance the face-on stacking of molecules like Y6. [] This optimized packing leads to a more ordered structure and improved charge transport, resulting in higher power conversion efficiencies (PCEs). []

Q3: Can the stacking arrangement of ADT be modified, and how does this affect its electronic properties?

A: Yes, researchers have successfully manipulated the stacking arrangement of ADT by introducing substituents like β-methylselenyl. [] This substitution promotes the formation of 2D brickwork π-stacking, as opposed to the typical herringbone stacking observed in unsubstituted ADT. [] This altered stacking, facilitated by interactions like Csp2-Csp2⋯π, leads to improved charge carrier mobilities, a crucial factor for efficient electronic devices. []

Q4: What computational methods are employed to study and predict the properties of ADT and its derivatives?

A: Density Functional Theory (DFT) is a key computational method used to optimize the structure and predict the electronic properties of ADT. [] This method helps determine crucial parameters like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting band gap energy, which are essential for understanding charge transport properties. [] DFT provides more accurate predictions compared to methods like Hartree-Fock (HF). []

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